3-(4-fluorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with two distinct aromatic substituents: a 4-fluorophenyl group and a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Aromatic Substituents: The 4-fluorophenyl and 4-methoxyphenyl groups can be introduced via nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can modify the quinazolinone core or the aromatic substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: NaH or KOtBu in DMF or DMSO for nucleophilic substitution; electrophilic substitution may require catalysts like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone
- 3-(4-bromophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone
- 3-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4(3H)-quinazolinone
Uniqueness
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-26-17-12-6-14(7-13-17)20-23-19-5-3-2-4-18(19)21(25)24(20)16-10-8-15(22)9-11-16/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPOIHBZJCMNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.